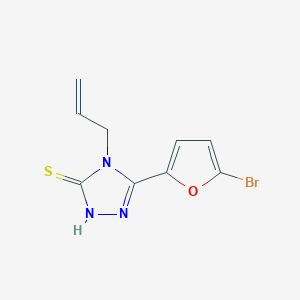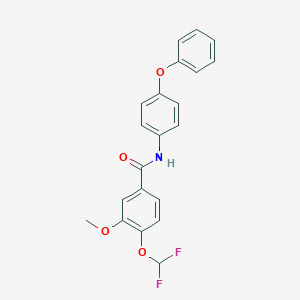
4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antifungal Applications
4-Allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol and its analogs have been studied for their potential antifungal properties. Research has shown that some compounds in this category exhibit varying degrees of activity against fungal species like Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. This suggests their potential as antifungal agents in medical and agricultural applications (Terzioğlu Klip et al., 2010).
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized under various conditions and characterized through methods like IR spectroscopy, NMR spectroscopy, and elemental analyses. These studies are essential for understanding the chemical properties and potential applications of the compound in various fields, including pharmaceuticals and material sciences (Mobinikhaledi et al., 2010).
Corrosion Inhibition
One notable application of this compound is its use as a corrosion inhibitor. Studies have shown its effectiveness in inhibiting mild steel corrosion in acidic solutions. This suggests its potential use in industrial processes and materials preservation (Orhan et al., 2012).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of this compound and its derivatives. Such studies are crucial for the development of new antibacterial agents, especially in the face of rising antibiotic resistance (Holla et al., 1994).
Physicochemical Properties
Investigations into the physicochemical properties of derivatives of this compound have been conducted. These studies are vital for understanding the compound's behavior in different environments and can inform its application in various scientific fields (Anonymous, 2020).
Propriétés
IUPAC Name |
3-(5-bromofuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3OS/c1-2-5-13-8(11-12-9(13)15)6-3-4-7(10)14-6/h2-4H,1,5H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSIFCPQANTVLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456044.png)
![2-({3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B456045.png)
![methyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456046.png)

![Ethyl 2-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456051.png)
![N-benzyl-2-[2-(difluoromethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B456052.png)
![N-isobutyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B456053.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-fluoro-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B456054.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B456055.png)
![4-isobutyl-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456057.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B456059.png)
![5-[4-(Difluoromethoxy)-3-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B456064.png)
![5-[(4-bromophenoxy)methyl]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B456065.png)
![3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylamide](/img/structure/B456066.png)